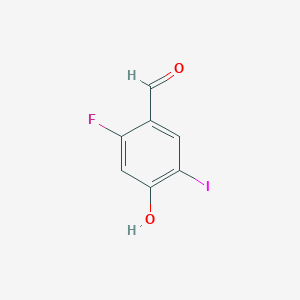
2-Fluoro-4-hydroxy-5-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, hydroxyl, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 2-Fluoro-4-hydroxybenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-hydroxy-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Fluoro-4-hydroxy-5-iodobenzoic acid.
Reduction: 2-Fluoro-4-hydroxy-5-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4-hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-hydroxy-5-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the hydroxyl group, which can affect its reactivity and applications.
4-Fluoro-3-iodobenzaldehyde:
2-Fluoro-4-hydroxybenzaldehyde: Lacks the iodine atom, which can significantly alter its chemical behavior and applications.
The unique combination of fluorine, hydroxyl, and iodine substituents in this compound makes it distinct and valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H4FIO2 |
|---|---|
Poids moléculaire |
266.01 g/mol |
Nom IUPAC |
2-fluoro-4-hydroxy-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |
Clé InChI |
LMOKSIOFBYFTNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)O)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


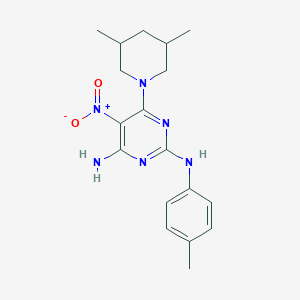
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464898.png)
![N-(dibenzo[b,d]furan-3-yl)-2,2-diphenylpropanamide](/img/structure/B12464902.png)
![(2Z)-2-[2-(2,6-dimethylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12464912.png)
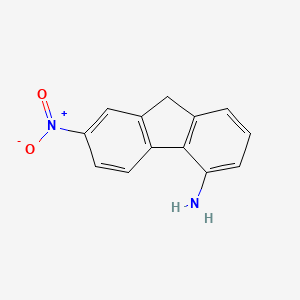
![2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B12464922.png)
![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)
![N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12464939.png)
![N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12464945.png)
![3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid](/img/structure/B12464953.png)
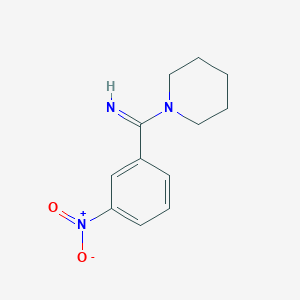
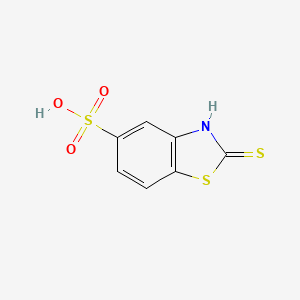
![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
